N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
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Overview
Description
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-dimethylphenoxy group, ethoxy linkages, and a methoxyethanamine moiety. The presence of oxalic acid as a counterion further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4,6-dimethylphenol with ethylene oxide under basic conditions to form 2-(2-chloro-4,6-dimethylphenoxy)ethanol.
Etherification: The intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to form the desired ethoxy linkage.
Amination: The resulting compound is further reacted with 2-methoxyethanamine to introduce the amine group.
Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine ethanedioate
- N-{2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine ethanedioate
Uniqueness
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethanamine moiety and the oxalic acid counterion further distinguishes it from similar compounds, potentially enhancing its solubility and reactivity.
Properties
IUPAC Name |
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3.C2H2O4/c1-12-10-13(2)15(14(16)11-12)20-9-8-19-7-5-17-4-6-18-3;3-1(4)2(5)6/h10-11,17H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFMNUHOWHHKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCNCCOC)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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